(3S,4S)-4-Cyclohexylpyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4S)-4-Cyclohexylpyrrolidine-3-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids This compound is characterized by the presence of a cyclohexyl group attached to the pyrrolidine ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Cyclohexylpyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the cyclization of a suitable precursor, such as a cyclohexyl-substituted amino acid, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can be scaled up to produce significant quantities of the compound. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-Cyclohexylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.
Substitution: The cyclohexyl group can be substituted with other functional groups
Properties
CAS No. |
1884729-97-8 |
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Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
(3R,4R)-4-cyclohexylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H19NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h8-10,12H,1-7H2,(H,13,14)/t9-,10+/m1/s1 |
InChI Key |
OKFXFIAXJCYRML-ZJUUUORDSA-N |
SMILES |
C1CCC(CC1)C2CNCC2C(=O)O |
Isomeric SMILES |
C1CCC(CC1)[C@H]2CNC[C@@H]2C(=O)O |
Canonical SMILES |
C1CCC(CC1)C2CNCC2C(=O)O |
solubility |
not available |
Origin of Product |
United States |
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